molecular formula C9H10N2 B11922039 3,6-Dimethylimidazo[1,5-A]pyridine

3,6-Dimethylimidazo[1,5-A]pyridine

Cat. No.: B11922039
M. Wt: 146.19 g/mol
InChI Key: VXAVXVARCYERMY-UHFFFAOYSA-N
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Description

3,6-Dimethylimidazo[1,5-A]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-A]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring The presence of two methyl groups at positions 3 and 6 of the imidazole ring distinguishes it from other imidazo[1,5-A]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylimidazo[1,5-A]pyridine typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyridine with 1,3-diketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazo[1,5-A]pyridine derivative.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylimidazo[1,5-A]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or alkylated imidazo[1,5-A]pyridine derivatives.

Scientific Research Applications

3,6-Dimethylimidazo[1,5-A]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable scaffold in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent. Its derivatives are being explored for their activity against various pathogens.

    Medicine: Research is ongoing to investigate its potential as an anticancer agent. The compound’s ability to interact with DNA and proteins makes it a promising candidate for drug development.

    Industry: It is used in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. Its luminescent properties make it suitable for imaging applications.

Mechanism of Action

The mechanism of action of 3,6-Dimethylimidazo[1,5-A]pyridine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

  • 2,7-Dimethylimidazo[1,2-A]pyridine
  • 3,5-Dimethylimidazo[1,2-A]pyridine
  • 3,6-Dimethylimidazo[1,2-A]pyridine

Comparison: 3,6-Dimethylimidazo[1,5-A]pyridine is unique due to its specific substitution pattern and the position of the methyl groups. This structural difference can significantly influence its chemical reactivity and biological activity. For example, the presence of methyl groups at positions 3 and 6 can enhance its stability and lipophilicity, making it more suitable for certain applications compared to its analogues.

Properties

IUPAC Name

3,6-dimethylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-9-5-10-8(2)11(9)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAVXVARCYERMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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